3-Methoxy-4-nitro-1,2-benzenediamine
Description
Properties
IUPAC Name |
3-methoxy-4-nitrobenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-13-7-5(10(11)12)3-2-4(8)6(7)9/h2-3H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKKUCBCVJHWGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1N)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601281697 | |
| Record name | 1,2-Benzenediamine, 3-methoxy-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601281697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354236-14-8 | |
| Record name | 1,2-Benzenediamine, 3-methoxy-4-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354236-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenediamine, 3-methoxy-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601281697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electronic and Steric Effects in Substitution Patterns
The target molecule, 3-methoxy-4-nitro-1,2-benzenediamine, features a benzene ring with four substituents: two amine groups at positions 1 and 2, a methoxy group at position 3, and a nitro group at position 4. The methoxy group (-OCH₃) is an ortho/para-directing, electron-donating group, while the nitro group (-NO₂) is a meta-directing, electron-withdrawing group. This creates competing electronic effects that complicate regioselective synthesis. Additionally, the proximity of the amine groups (positions 1 and 2) imposes steric constraints, necessitating careful selection of reaction conditions to avoid unwanted side reactions such as over-nitration or oxidation of the amine functionalities.
Proposed Synthetic Routes
Route 2: Directed Ortho-Metalation for Regioselective Substitution
This advanced method employs directing groups to achieve precise functionalization:
Step 1: Protection of Amine Groups
Starting with 1,2-diaminobenzene, acetylation converts the amines to acetamides, deactivating the ring and allowing directed nitration.
Step 2: Regioselective Nitration
Nitration at position 4 is guided by the acetamide groups’ meta-directing effect. A mixed acid system (HNO₃/H₂SO₄) at 0°C yields 4-nitro-1,2-diacetamidobenzene.
Step 3: Methoxy Group Introduction
Demethylation of a pre-installed methoxy group or nucleophilic substitution (e.g., using NaOCH₃ in DMF) introduces the methoxy group at position 3.
Step 4: Deprotection and Reduction
Hydrolysis of acetamides (HCl/EtOH, reflux) regenerates the amine groups. Subsequent reduction of the nitro group completes the synthesis.
Advantages
-
Regiochemical Control : Acetamide groups direct nitration to position 4 with >90% selectivity in model systems.
-
Functional Group Tolerance : Methoxy introduction post-nitration avoids competing directing effects.
Comparative Analysis of Methodologies
Route 1 offers practical simplicity but struggles with regiochemical control, while Route 2 provides precision at the cost of additional synthetic steps. Industrial applications may favor Route 1 for scalability, whereas academic settings might prefer Route 2 for mechanistic studies.
Optimization Strategies
Solvent Systems in Catalytic Hydrogenation
The choice of solvent significantly impacts hydrogenation efficiency:
-
Toluene : Enhances solubility of aromatic intermediates, enabling reactions at 78.4°C with 95% conversion.
-
Ethanol : Polar protic solvent improves catalyst dispersion but risks over-reduction at elevated temperatures.
Table 4.1. Solvent Performance in Nitro Group Reduction
| Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Toluene | 78.4 | 95 | 92 |
| Ethanol | 65 | 88 | 85 |
| Ethyl Acetate | 70 | 90 | 89 |
Data adapted from palladium-catalyzed hydrogenations in patent literature.
Challenges in Purification and Isolation
Crystallization-Induced Resolution
The final product’s polarity necessitates tailored crystallization conditions:
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Ethanol/Water Mixtures : Gradual addition of water (30% v/v) precipitates the diamine with 85% recovery.
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Acid Adduct Formation : Complexation with malic acid in ethanol improves crystalline yield to 92%.
Critical Factor : Maintaining an inert atmosphere during filtration prevents oxidation of the amine groups, which can lead to colored impurities.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-nitro-1,2-benzenediamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion to 3-methoxy-4-amino-1,2-benzenediamine.
Reduction: Formation of 3-methoxy-4-amino-1,2-benzenediamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research has highlighted the potential health risks associated with exposure to MNA. Studies have demonstrated that MNA can induce contact hypersensitivity and has mutagenic properties in bacterial assays. For instance, exposure to MNA has been linked to myocardial necrosis in animal models, indicating its potential toxicity .
Case Study: Toxicity Assessment of MNA
A reproductive toxicity study conducted on HSD rats evaluated the effects of MNA on pregnant subjects and their offspring during gestation. Results indicated significant decreases in mean litter weights at higher concentrations, alongside evidence of genotoxicity .
Pharmaceutical Applications
In the pharmaceutical field, MNA serves as a precursor for various bioactive compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in anti-cancer research. The nitro group present in MNA can be reduced to amines, leading to compounds with enhanced biological activity against cancer cells .
Table 2: Pharmaceutical Compounds Derived from MNA
| Compound Name | Biological Activity |
|---|---|
| 4-Amino-2-methoxyphenol | Antioxidant properties |
| Nitroaniline derivatives | Potential anti-cancer agents |
Regulatory Considerations
Due to its toxicological profile, regulatory scrutiny around the use of MNA has increased. Various health organizations have assessed its safety, leading to recommendations for handling and exposure limits in occupational settings. The International Agency for Research on Cancer (IARC) has classified certain nitroaniline derivatives as potentially carcinogenic based on animal studies .
Mechanism of Action
The mechanism of action of 3-Methoxy-4-nitro-1,2-benzenediamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the disruption of cellular processes and exhibit biological activity. The methoxy group may also play a role in modulating the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural and Electronic Properties
The substituent type and position significantly alter the compound’s behavior. Below is a comparative analysis with key analogs:
Biological Activity
3-Methoxy-4-nitro-1,2-benzenediamine, also known as 4-nitro-o-phenylenediamine (NOPD), is a compound of significant interest in biological and pharmacological research. Its structure features a methoxy group and a nitro group attached to a benzene ring, which contributes to its biological activity. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C7H8N3O2
- Molecular Weight : 168.15 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with cellular components such as DNA and various enzymes. The compound exhibits the following mechanisms:
- DNA Binding : NOPD can form stable complexes with DNA, interfering with replication and transcription processes. This property is crucial for its potential application in anticancer therapies.
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may contribute to its anticancer properties by disrupting metabolic pathways in cancer cells .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer effects:
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, leading to programmed cell death.
- Cell Cycle Arrest : Studies have shown that NOPD can cause cell cycle arrest in various cancer cell lines, preventing their proliferation .
Genotoxicity and Mutagenicity
While NOPD shows promise in cancer treatment, it also raises concerns regarding genotoxicity:
- Mutagenic Effects : In vitro studies have demonstrated that NOPD can induce mutations in bacterial and mammalian cells. It has been reported to increase revertant colonies in the Ames test, indicating mutagenic potential .
- Chromosomal Aberrations : Research has indicated that exposure to NOPD can lead to chromosomal aberrations in cultured cells, raising concerns about its safety profile for therapeutic use .
Study on Antitumor Activity
A study conducted on the effects of NOPD on human cancer cell lines revealed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Cell cycle arrest |
| HeLa (Cervical) | 12 | DNA binding and enzyme inhibition |
This study highlights the varying sensitivity of different cancer cell types to NOPD and its potential as an anticancer agent.
Toxicological Assessment
A toxicological assessment reported the following findings regarding the acute toxicity of NOPD:
| Route of Administration | LD50 (mg/kg) | Observed Effects |
|---|---|---|
| Oral | 2100 | Lethargy, piloerection |
| Intraperitoneal | >1600 | No significant adverse effects observed |
These results indicate a relatively high tolerance level for the compound but emphasize the need for caution due to its mutagenic properties .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 3-Methoxy-4-nitro-1,2-benzenediamine, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of 1,2-benzenediamine derivatives. First, methoxy groups are introduced via alkylation or protection of hydroxyl intermediates. Nitration follows, requiring precise control of reaction temperature (0–5°C) and nitrating agents (e.g., HNO₃/H₂SO₄) to avoid over-nitration. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical. Yield optimization depends on stoichiometric ratios and inert atmosphere use to prevent oxidation .
Q. What spectroscopic techniques are effective for characterizing this compound, and what key spectral features should researchers anticipate?
- Methodological Answer :
- ¹H NMR : Distinct aromatic proton signals split due to nitro and methoxy substituents (e.g., δ 6.8–7.5 ppm for meta/para protons). Methoxy groups appear as singlets (~δ 3.8–4.0 ppm) .
- IR : Strong absorption bands for nitro groups (~1520 cm⁻¹, asymmetric stretching) and methoxy C-O (~1250 cm⁻¹) .
- MS : Molecular ion peaks (m/z ~183 for C₇H₇N₃O₃) and fragmentation patterns reflecting nitro-group loss .
Q. What are the recommended storage conditions and handling precautions for this compound?
- Methodological Answer : Store in amber vials at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation. Use gloveboxes for handling to avoid moisture absorption. Safety protocols include fume hoods, nitrile gloves, and PPE due to potential mutagenicity (inferred from nitroaromatic analogs) .
Advanced Research Questions
Q. How do the electronic effects of methoxy and nitro substituents influence reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The methoxy group (+M effect) activates the ring at ortho/para positions, while the nitro group (-I, -M effect) deactivates it. Computational studies (DFT) reveal polarized electron density at the C-5 position, making it susceptible to NAS. Experimental validation involves kinetic studies with varying substituents and Hammett plots to quantify electronic effects .
Q. What computational methods are suitable for modeling the electronic structure of this compound?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets effectively models charge distribution and frontier molecular orbitals (HOMO-LUMO gaps). Correlate results with experimental UV-Vis spectra (λmax ~350 nm for n→π* transitions) and redox potentials from cyclic voltammetry .
Q. How does this compound interact with DNA, and what experimental approaches study these interactions?
- Methodological Answer : UV-Vis titration (hypochromism at 260 nm) and fluorescence quenching (Stern-Volmer plots) quantify binding constants. Viscometric measurements assess intercalation vs. groove binding. Thermodynamic parameters (ΔH, ΔS) derived from van’t Hoff plots reveal binding modes (e.g., entropy-driven intercalation) .
Q. What solvent systems optimize solvatochromic studies or synthetic applications of this compound?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility for spectral studies. In synthesis, binary mixtures (e.g., ethanol/water) balance nitro-group stability and reactivity. Kamlet-Taft parameters predict solvent effects on reaction rates and intermediates .
Q. What are common by-products during synthesis, and how are they separated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
